Cas no 160809-37-0 (N-methoxy-N-methylpiperidine-4-carboxamide)
N-methoxy-N-methylpiperidine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-methoxy-N-methyl-piperidine-4-carboxamide
- N-methoxy-N-methylpiperidine-4-carboxamide
- EN300-218626
- SB75035
- DB-298784
- RARJJNXVBNIOKD-UHFFFAOYSA-N
- SCHEMBL919298
- 160809-37-0
- AKOS010502735
-
- MDL: MFCD14605233
- Inchi: 1S/C8H16N2O2/c1-10(12-2)8(11)7-3-5-9-6-4-7/h7,9H,3-6H2,1-2H3
- InChI Key: RARJJNXVBNIOKD-UHFFFAOYSA-N
- SMILES: O=C(C1CCNCC1)N(C)OC
Computed Properties
- Exact Mass: 172.121177757Da
- Monoisotopic Mass: 172.121177757Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 41.6Ų
N-methoxy-N-methylpiperidine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM391112-1g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 95%+ | 1g |
$392 | 2022-09-02 | |
| Chemenu | CM391112-5g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 95%+ | 5g |
$1175 | 2022-09-02 | |
| Chemenu | CM391112-10g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 95%+ | 10g |
$1742 | 2022-09-02 | |
| Enamine | EN300-218626-1g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 1g |
$571.0 | 2023-09-16 | ||
| Enamine | EN300-218626-5g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 5g |
$1654.0 | 2023-09-16 | ||
| Enamine | EN300-218626-10g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 10g |
$2454.0 | 2023-09-16 | ||
| Enamine | EN300-218626-0.05g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 0.05g |
$480.0 | 2023-09-16 | ||
| Enamine | EN300-218626-0.1g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 0.1g |
$502.0 | 2023-09-16 | ||
| Enamine | EN300-218626-0.25g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 0.25g |
$525.0 | 2023-09-16 | ||
| Enamine | EN300-218626-0.5g |
N-methoxy-N-methylpiperidine-4-carboxamide |
160809-37-0 | 0.5g |
$548.0 | 2023-09-16 |
N-methoxy-N-methylpiperidine-4-carboxamide Suppliers
N-methoxy-N-methylpiperidine-4-carboxamide Related Literature
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Congyu Li,Wenfu Wang,Haiyan Wang,Guokai Yan,Weiyang Dong,Zhaosheng Chu,Huan Wang,Yang Chang RSC Adv., 2021,11, 26721-26731
Additional information on N-methoxy-N-methylpiperidine-4-carboxamide
N-Methoxy-N-Methylpiperidine-4-Carboxamide (CAS No. 160809-37-0): A Versatile Building Block in Modern Organic Synthesis
In the realm of pharmaceutical intermediates and specialty chemicals, N-methoxy-N-methylpiperidine-4-carboxamide (CAS 160809-37-0) has emerged as a pivotal compound with broad applications. This heterocyclic amide derivative, often referred to by its systematic IUPAC name or the shorthand Weinreb amide variant, plays a critical role in peptide coupling, organocatalysis, and drug discovery. Its unique structural features – combining a piperidine scaffold with a N-methoxy-N-methyl carboxamide group – make it indispensable for stereoselective synthesis and prodrug design.
The growing interest in 160809-37-0 aligns with current trends in green chemistry and atom-economical reactions. Researchers increasingly seek this compound for its ability to minimize byproducts in amide bond formation, a frequent query in organic chemistry forums and patent literature. Unlike traditional coupling reagents, N-methoxy-N-methylpiperidine-4-carboxamide enables chemoselective transformations while maintaining compatibility with sensitive functional groups – a hot topic in medicinal chemistry optimization discussions.
From a synthetic perspective, the piperidine-4-carboxamide core of this molecule offers remarkable conformational rigidity, making it valuable for designing bioactive compounds with improved target binding affinity. Pharmaceutical developers frequently search for CAS 160809-37-0 suppliers when working on CNS-targeting therapeutics, as the scaffold appears in several kinase inhibitors and GPCR modulators. The N-methoxy-N-methyl moiety (Weinreb group) specifically addresses common challenges in carbonyl compound synthesis, allowing controlled conversion to aldehydes or ketones – a technique widely discussed in total synthesis publications.
Recent advancements highlight the compound's utility in flow chemistry systems, where its stability under continuous processing conditions answers industry demands for scalable synthetic routes. Analytical studies of N-methoxy-N-methylpiperidine-4-carboxamide by HPLC-MS and NMR spectroscopy (common analytical chemistry search terms) confirm its high purity profile, essential for GMP-compliant manufacturing. The molecule's logP value and hydrogen bonding capacity also make it a subject of interest in computational chemistry studies predicting ADME properties.
Beyond pharmaceuticals, this compound finds niche applications in agrochemical research and material science. Its derivatization potential supports the development of liquid crystals and coordination polymers, topics gaining traction in nanotechnology journals. The carboxamide group specifically enables hydrogen-bonded network formation, a property exploited in designing molecular recognition systems – answering frequent queries about supramolecular chemistry building blocks.
Quality control protocols for CAS 160809-37-0 typically involve rigorous residual solvent analysis and chiral purity determination, reflecting industry standards for high-value intermediates. Suppliers often highlight its room-temperature stability and solubility profiles (common purchasing considerations) in polar aprotic solvents like DMF or acetonitrile. These characteristics position N-methoxy-N-methylpiperidine-4-carboxamide as a reliable reagent for high-throughput screening libraries and combinatorial chemistry approaches.
Environmental considerations surrounding 160809-37-0 synthesis have prompted investigations into catalytic amidation methods and biodegradable solvent systems – key phrases in green chemistry literature. The compound's low ecotoxicity profile (verified through OECD guideline testing) makes it preferable to traditional amide-forming reagents in sustainable chemistry initiatives. Recent life cycle assessment studies comparing synthetic routes provide actionable data for process chemistry optimization.
Patent analysis reveals expanding applications of N-methoxy-N-methylpiperidine-4-carboxamide in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs) – cutting-edge areas receiving substantial biopharma investment. Its role in constructing spirocyclic compounds (a trending topic in fragment-based drug design) further demonstrates versatility. The compound's crystallographic data, available in Cambridge Structural Database entries, assists computational chemists modeling protein-ligand interactions.
For educational purposes, N-methoxy-N-methylpiperidine-4-carboxamide serves as an excellent case study in retrosynthetic analysis courses, illustrating protecting group strategies and heterocyclic chemistry principles. Its spectroscopic fingerprints (particularly in 13C NMR) provide characteristic teaching examples for structure elucidation workshops. These pedagogical applications respond to frequent searches for advanced organic chemistry teaching materials.
Looking forward, innovations in continuous manufacturing and photocatalysis are expected to further enhance the accessibility of CAS 160809-37-0. The compound's compatibility with electrochemical synthesis methods positions it well for emerging decarbonization technologies in chemical production. As structure-activity relationship studies grow more sophisticated, demand for this multifunctional intermediate will likely increase across both academic and industrial research sectors.
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